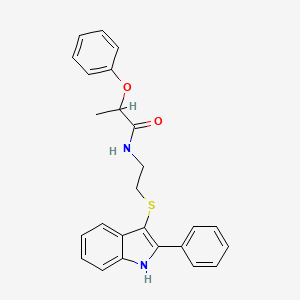

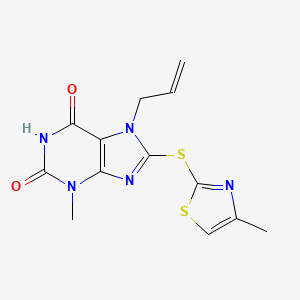

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of indole, which is a bicyclic aromatic compound containing a pyrrole ring fused to a benzene ring . Indole and its derivatives are known to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, and more .

Synthesis Analysis

While the specific synthesis process for “2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not available, a related compound, 2-phenylindole, can be prepared from the Fischer indole synthesis between phenyl hydrazine and acetophenone in the presence of glacial acetic acid and polyphosphoric acid .Aplicaciones Científicas De Investigación

Molecular Conformation and Structure Analysis

A study focused on the conformation and structure of beta-blocker molecules, including 2-phenoxy ethylamine and 3-phenoxy propanolamine, using mass-selected resonant two-photon ionization (R2PI) combined with infrared ion-dip spectroscopy and ab initio calculations. This research could be relevant for understanding the molecular conformation of similar compounds for pharmacological applications (Macleod & Simons, 2004).

Synthesis and Reactivity

Another study described the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, which could serve as a synthetic route for similar compounds and their applications in medicinal chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Drug Design and Enzyme Inhibition

A notable research effort involved the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. Such methodologies and findings could be extrapolated to the design and development of new drugs or therapeutic agents involving similar molecular frameworks (Nazir et al., 2018).

Biodegradation and Environmental Applications

Research on the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of Bisphenol A using reverse micelles system indicates the potential environmental applications of related compounds in pollution remediation and environmental sustainability efforts (Chhaya & Gupte, 2013).

Direcciones Futuras

While specific future directions for “2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not available, research into indole derivatives continues due to their wide range of biological activities . Further structural modification and optimization of indole derivatives are needed to obtain drug candidates with effective activities .

Mecanismo De Acción

Target of Action

The compound 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide primarily targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is a key functional protein in viral replication, making it a potential target for the development of novel antiviral agents .

Mode of Action

this compound interacts with its targets, specifically RdRp, resulting in the inhibition of viral replication . This interaction leads to changes in the viral replication process, effectively reducing the ability of the virus to multiply and spread.

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound disrupts the replication of the viral genome, which is a crucial step in the viral life cycle . This disruption leads to downstream effects that limit the spread of the virus within the host organism.

Pharmacokinetics

The compound’s effectiveness at sub-micromolar ec50 values suggests it has good bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, reducing the severity of the infection and potentially aiding in recovery .

Propiedades

IUPAC Name |

2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-18(29-20-12-6-3-7-13-20)25(28)26-16-17-30-24-21-14-8-9-15-22(21)27-23(24)19-10-4-2-5-11-19/h2-15,18,27H,16-17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXEIWKGXPASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)

![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2684488.png)